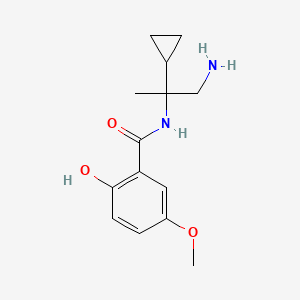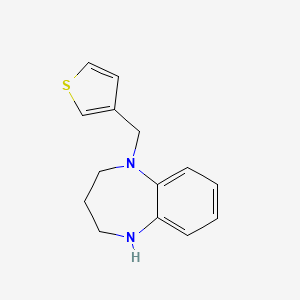
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mécanisme D'action
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide binds covalently to a cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK plays a critical role in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream pathways such as PLCγ2, AKT, and NF-κB. This ultimately results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which could potentially lead to synergistic effects in combination therapy. However, a limitation of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development and application of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One direction is the exploration of its potential use in combination therapy with other anti-cancer agents. Another direction is the investigation of its efficacy in other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is an ongoing area of research.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its high selectivity for BTK and ability to enhance the activity of other anti-cancer agents make it a promising candidate for combination therapy. Ongoing research in the development of more potent and selective BTK inhibitors based on the structure of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide will further advance the field of B-cell malignancy treatment.
Méthodes De Synthèse
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide can be synthesized by a multi-step process starting from 2,4-dichloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to yield the corresponding amide. Finally, the amide is chlorinated using N-chlorosuccinimide to give 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide in good yield and purity.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-9(14)6-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLIEQKTFJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)

![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)



![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)